N-ethyl-1-(5-ethylthiophen-2-yl)sulfonyl-N-(pyridin-4-ylmethyl)piperidin-3-amine
Beschreibung
N-ethyl-1-(5-ethylthiophen-2-yl)sulfonyl-N-(pyridin-4-ylmethyl)piperidin-3-amine is a complex organic compound that features a piperidine ring, a thiophene ring, and a pyridine ring
Eigenschaften
IUPAC Name |
N-ethyl-1-(5-ethylthiophen-2-yl)sulfonyl-N-(pyridin-4-ylmethyl)piperidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S2/c1-3-18-7-8-19(25-18)26(23,24)22-13-5-6-17(15-22)21(4-2)14-16-9-11-20-12-10-16/h7-12,17H,3-6,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVQOGPUUHDMGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCCC(C2)N(CC)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of N-ethyl-1-(5-ethylthiophen-2-yl)sulfonyl-N-(pyridin-4-ylmethyl)piperidin-3-amine involves several steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a sulfonylation reaction, where a thiophene derivative reacts with a sulfonyl chloride.
Attachment of the Pyridine Ring: The pyridine ring is attached through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.
Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency .
Analyse Chemischer Reaktionen
N-ethyl-1-(5-ethylthiophen-2-yl)sulfonyl-N-(pyridin-4-ylmethyl)piperidin-3-amine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of sulfonyl groups to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the piperidine or pyridine rings.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions .
Wissenschaftliche Forschungsanwendungen
N-ethyl-1-(5-ethylthiophen-2-yl)sulfonyl-N-(pyridin-4-ylmethyl)piperidin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders due to its piperidine and pyridine moieties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding, providing insights into its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of N-ethyl-1-(5-ethylthiophen-2-yl)sulfonyl-N-(pyridin-4-ylmethyl)piperidin-3-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to receptors or enzymes, altering their activity. For example, it may act as an inhibitor of certain enzymes involved in neurotransmitter regulation.
Vergleich Mit ähnlichen Verbindungen
N-ethyl-1-(5-ethylthiophen-2-yl)sulfonyl-N-(pyridin-4-ylmethyl)piperidin-3-amine can be compared with other similar compounds:
Similar Compounds: Compounds like N-ethyl-3-hydroxy-2-phenyl-N-(pyridin-4-ylmethyl)propanamide and 4-(ethylaminomethyl)pyridine share structural similarities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
